Technical Guide: Synthesis of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile
Technical Guide: Synthesis of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile
Executive Summary
This technical guide details the synthesis of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile , a critical pharmacophore and agrochemical scaffold. This structure serves as the core intermediate for Fluxapyroxad , a succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2]
The guide presents two distinct pathways selected based on operational scale and purity requirements:
-
The Convergent Route (Suzuki-Miyaura Coupling): Prioritizes regiochemical purity and modularity; recommended for discovery chemistry and SAR studies.
-
The Linear Route (De Novo Cyclization): Prioritizes atom economy and cost; recommended for process development and scale-up, provided regioselectivity controls are strictly managed.
Retrosynthetic Analysis & Strategy
The target molecule features a biaryl system containing an electron-deficient benzonitrile ring coupled to a trifluoromethyl-substituted pyrazole. The primary synthetic challenge is the regiochemistry of the pyrazole ring (specifically the placement of the methyl group at N1 relative to the CF3 group at C3).
Strategic Bifurcation
-
Strategy A (Convergent): Disconnect at the C-C biaryl bond. This relies on a pre-functionalized pyrazole block where the regiochemistry is already established.
-
Strategy B (Linear): Construct the pyrazole ring onto the benzene scaffold via a condensation/cyclization sequence.
Figure 1: Retrosynthetic disconnection showing the convergent Suzuki pathway vs. the linear cyclization pathway.
Route A: Suzuki-Miyaura Cross-Coupling (Recommended for Lab Scale)
This route is preferred for research applications because it guarantees the correct regioisomer (1-methyl-3-CF3) by using a high-purity boronic acid starting material. It avoids the difficult separation of pyrazole isomers common in cyclization reactions.
Reaction Scheme
2-Bromobenzonitrile + 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylboronic acid
Detailed Protocol
Reagents:
-
2-Bromobenzonitrile (1.0 eq)
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylboronic acid (1.2 eq)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Base: Potassium Carbonate (
) (3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or round-bottom flask with 2-bromobenzonitrile (182 mg, 1.0 mmol), the boronic acid (232 mg, 1.2 mmol), and
(414 mg, 3.0 mmol). -
Degassing: Seal the vessel and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvation: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Catalyst Addition: Quickly remove the septum/cap under positive inert gas pressure, add Pd(dppf)Cl2 (36 mg, 0.05 mmol), and reseal immediately. Note: Pd(dppf)Cl2 is relatively air-stable, but inert atmosphere ensures reproducibility.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. (Alternatively, microwave at 100°C for 45 minutes).
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic phase over
, filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 0-20%).
Expected Yield: 75–85% Purity: >98% (Isomerically pure)
Mechanistic Insight (Catalytic Cycle)
The sterics of the ortho-substituted benzonitrile and the 5-substituted pyrazole require a ligand with a large bite angle (like dppf) to facilitate the reductive elimination step.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle highlighting the critical oxidative addition and reductive elimination steps.
Route B: Linear De Novo Cyclization (Industrial/Scale-Up)
This route constructs the pyrazole ring directly. While more atom-economical (avoiding Pd catalysts and boronic acids), it introduces a Critical Process Parameter (CPP): Regioselectivity .
Reaction Scheme
2-Acetylbenzonitrile + Ethyl Trifluoroacetate
The Regioselectivity Challenge
Reacting the unsymmetrical 1,3-diketone (1-(2-cyanophenyl)-4,4,4-trifluorobutane-1,3-dione) with methylhydrazine can yield two isomers:
-
3-CF3 / 5-Aryl (Target): Formed via initial attack of hydrazine
on the trifluoroacetyl carbonyl. -
5-CF3 / 3-Aryl (Undesired): Formed via initial attack of hydrazine
on the benzoyl carbonyl.
Optimized Protocol for Regiocontrol
Step 1: Claisen Condensation
-
Suspend Sodium Hydride (60% in oil, 1.2 eq) in dry THF at 0°C.
-
Add 2-acetylbenzonitrile (1.0 eq) dropwise. Stir for 30 min.
-
Add Ethyl Trifluoroacetate (1.2 eq) slowly.
-
Allow to warm to RT and stir overnight.
-
Quench with dilute HCl, extract, and concentrate to obtain the diketone intermediate.
Step 2: Cyclization (The Critical Step)
-
Reagent: Methylhydrazine (1.05 eq).
-
Solvent: Ethanol (Absolute).
-
Temperature: -10°C to 0°C (Initial addition).
-
Mechanism: At lower temperatures, the harder nucleophile (
of hydrazine) preferentially attacks the harder electrophile (the carbonyl adjacent to the group, which is electronically activated but sterically accessible). -
Procedure: Dissolve the diketone in Ethanol. Cool to -10°C. Add Methylhydrazine dropwise over 1 hour. Allow to warm to RT slowly.
-
Reflux: Once the intermediate hydrazone is formed, reflux for 2 hours to drive dehydration/aromatization.
Analytical Check: Use 19F-NMR to distinguish isomers. The 3-CF3 (Target) typically resonates upfield relative to the 5-CF3 isomer.
Analytical Characterization Data
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Crystalline |
| 1H NMR (CDCl3) | Diagnostic N-Methyl singlet at ~3.8 ppm | |
| 19F NMR | Single peak indicates isomeric purity | |
| MS (ESI+) | [M+H]+ = 252.07 | Consistent with Formula C12H8F3N3 |
Safety & Handling
-
Methylhydrazine: Extremely toxic, potential carcinogen, and volatile. All operations in Route B must be performed in a functioning fume hood with appropriate PPE (double gloving).
-
Palladium Residues: For pharmaceutical applications (Fluxapyroxad), Route A requires metal scavenging (e.g., SiliaMetS® Thiol) to reduce Pd levels to <10 ppm.
-
Exotherms: The NaH deprotonation (Route B, Step 1) releases Hydrogen gas. Ensure adequate venting.
References
-
BASF SE. (2011). Process for preparing 1-methyl-3-dihalomethyl-5-halogenopyrazoles.[3] WO Patent 2011069912. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Li, Z., et al. (2020).[2] A Practical Synthesis of the Key Intermediate for Fluxapyroxad. ResearchGate/Asian Journal of Organic Chemistry. Link
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.Link
-
ChemicalBook. (2025). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Product Information.Link
